3-Bromo-4-(trifluoromethyl)benzamide
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Overview
Description
3-Bromo-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of bromine, trifluoromethyl, and benzamide functional groups
Mechanism of Action
Target of Action
It’s worth noting that benzamide derivatives have been found to interact with various biological targets, contributing to their diverse range of biological activities .
Mode of Action
Benzamides typically act through a nucleophilic substitution mechanism . In this process, a nucleophile (a molecule that donates an electron pair to form a chemical bond) interacts with the benzamide, leading to a change in the molecule .
Biochemical Pathways
Benzamide derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The trifluoromethyl group attached to a molecule has been shown to improve drug potency by lowering the pka of the cyclic carbamate, which can enhance the bioavailability of the drug .
Result of Action
Benzamide derivatives have been found to exhibit a range of biological activities, including potential antihypertensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)benzamide typically involves the bromination of 4-(trifluoromethyl)benzoic acid followed by amidation. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with bromine in the presence of a catalyst to yield 3-Bromo-4-(trifluoromethyl)benzoic acid. This intermediate is then converted to the benzamide derivative through a reaction with ammonia or an amine under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce carboxylic acids .
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
- 3-Bromo-4-(trifluoromethyl)benzoic acid
- 3-Bromo-4-(trifluoromethyl)benzaldehyde
- 3-Bromo-4-(trifluoromethyl)phenol
Comparison: Compared to these similar compounds, 3-Bromo-4-(trifluoromethyl)benzamide is unique due to its amide functional group, which imparts distinct chemical and biological properties. The presence of the amide group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDFVDMPXWLROS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290290 |
Source
|
Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581813-18-5 |
Source
|
Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581813-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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